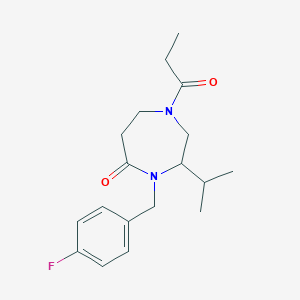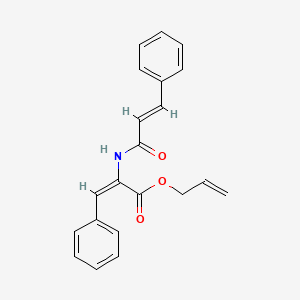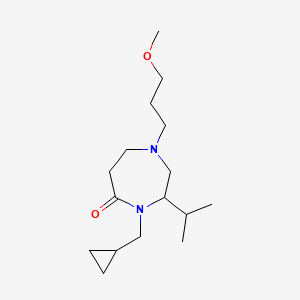
4-(4-fluorobenzyl)-3-isopropyl-1-propionyl-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorobenzyl)-3-isopropyl-1-propionyl-1,4-diazepan-5-one is a chemical compound that belongs to the class of benzodiazepines. It is commonly known as FP-1 and is used in scientific research for its pharmacological properties. This compound has gained significant interest in the scientific community due to its potential therapeutic applications and unique properties.
Mecanismo De Acción
FP-1 acts on the central nervous system by enhancing the effects of gamma-aminobutyric acid (GABA), which is an inhibitory neurotransmitter. It binds to the benzodiazepine site on the GABA-A receptor and enhances the chloride ion influx, leading to hyperpolarization of the neuron and decreased excitability. This results in the anxiolytic, sedative, and anticonvulsant effects of FP-1.
Biochemical and Physiological Effects:
FP-1 has been shown to have a range of biochemical and physiological effects. It has been shown to decrease anxiety and induce sedation in animal models. It also has anticonvulsant properties and has been shown to reduce seizure activity in preclinical studies. FP-1 has been studied for its effects on learning and memory, and it has been shown to impair cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FP-1 has several advantages for use in laboratory experiments. It has a well-defined chemical structure and is relatively easy to synthesize. It has also been extensively studied for its pharmacological properties, making it a well-characterized compound. However, FP-1 has some limitations for use in laboratory experiments. It has a short half-life and is rapidly metabolized in vivo, which can make it difficult to study its long-term effects. It also has potential side effects such as cognitive impairment and sedation, which can confound experimental results.
Direcciones Futuras
There are several future directions for the study of FP-1. One potential direction is to investigate its potential therapeutic applications in treating drug addiction and withdrawal symptoms. Another direction is to study its effects on cognitive function and memory in more detail. Additionally, further research is needed to understand the long-term effects of FP-1 and its potential side effects. Finally, the development of more stable analogs of FP-1 could lead to the development of new therapeutic agents with improved pharmacological properties.
Métodos De Síntesis
The synthesis of FP-1 involves the reaction of 4-fluorobenzyl chloride with 3-isopropyl-1-propionyl-1,4-diazepan-5-one in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform under reflux conditions. The resulting product is then purified by column chromatography to obtain pure FP-1.
Aplicaciones Científicas De Investigación
FP-1 has been extensively studied for its potential therapeutic applications in various diseases such as anxiety, depression, and epilepsy. It has been shown to have anxiolytic, sedative, and anticonvulsant properties in preclinical studies. FP-1 has also been studied for its potential use in treating drug addiction and withdrawal symptoms.
Propiedades
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-propanoyl-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2/c1-4-17(22)20-10-9-18(23)21(16(12-20)13(2)3)11-14-5-7-15(19)8-6-14/h5-8,13,16H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMMSJQFYHUHPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(=O)N(C(C1)C(C)C)CC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-iodophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5360264.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethylidene]-1-ethyl-5-nitro-1,3-dihydro-2H-indol-2-one](/img/structure/B5360286.png)
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5360293.png)
![4-{[4,5-dimethyl-2-(1H-pyrrol-1-yl)-3-thienyl]carbonyl}-2-(trifluoromethyl)morpholine](/img/structure/B5360296.png)
![1,4,7-trimethyl-1,4,6,7-tetrahydroimidazo[4,5-e][1,4]diazepine-5,8-dione](/img/structure/B5360303.png)
![7-(3,5-difluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyridine](/img/structure/B5360311.png)
![4-{3-[(1,9-dimethyl-1,4,9-triazaspiro[5.5]undec-4-yl)carbonyl]phenyl}-2-methylbut-3-yn-2-ol](/img/structure/B5360318.png)
![5-methoxy-3-{[4-(2-methyl-4-pyridinyl)-1,4-diazepan-1-yl]methyl}-1H-indazole](/img/structure/B5360322.png)
![3-methyl-7-[3-(5-methyl-1H-tetrazol-1-yl)propyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5360324.png)


![N-[3-(acetylamino)phenyl]-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B5360355.png)
